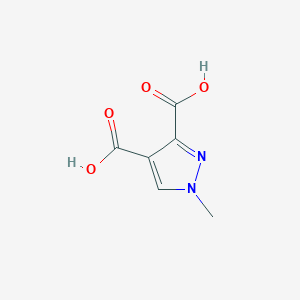

1-methyl-1H-pyrazole-3,4-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

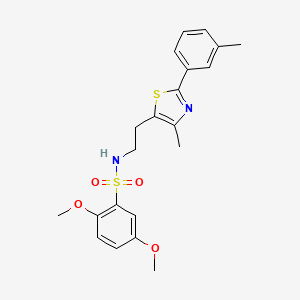

“1-methyl-1H-pyrazole-3,4-dicarboxylic acid” is an organic compound with the linear formula C6H6N2O4 . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

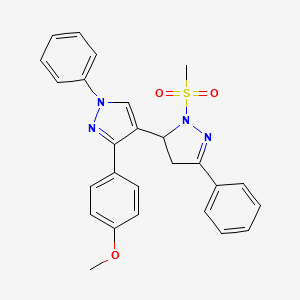

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .

Molecular Structure Analysis

The molecular structure of “1-methyl-1H-pyrazole-3,4-dicarboxylic acid” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The structure of three simple pyrazole-4-carboxylic acids unsubstituted in position 1 are discussed based on crystallographic results .

Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .

Scientific Research Applications

Crystallography

The compound can be used in crystallography studies . The crystal structure of a similar compound, 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, has been studied in detail . Such studies can provide valuable insights into the structural properties of the compound and its derivatives.

Preparation of Aminothiazoles

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a derivative of 1-methyl-1H-pyrazole, has been used as a reagent for the preparation of aminothiazoles . Aminothiazoles are known to act as γ-secretase modulators .

Potential JAK2 Inhibitors

The same derivative has also been used in the synthesis of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors and could be used for myeloproliferative disorders therapy .

TGF-β1 and Active A Signaling Inhibitors

Pyridine derivatives, which can be synthesized using 1-methyl-1H-pyrazole derivatives, have been studied as TGF-β1 and active A signaling inhibitors . These inhibitors could have potential applications in the treatment of various diseases.

c-Met Kinase Inhibitors

MK-2461 analogs, synthesized using 1-methyl-1H-pyrazole derivatives, have been studied as inhibitors of c-Met kinase . These inhibitors could be used for the treatment of cancer .

Synthesis of Sulfonamide Derivatives

A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives have been synthesized by the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides . These synthesized sulfonamide derivatives could have potential applications in various fields .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Given the broad range of pharmacological properties of pyrazoles , it is likely that “1-methyl-1H-pyrazole-3,4-dicarboxylic acid” and its derivatives will continue to be an important area of research in the future.

Mechanism of Action

Target of Action

Pyrazole derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as irreversible binding, competitive inhibition, and allosteric modulation .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .

Pharmacokinetics

The compound’s molecular weight (17012) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Pyrazole derivatives have been reported to exhibit a range of biological activities, including antiproliferative, anti-inflammatory, and antiviral effects .

properties

IUPAC Name |

1-methylpyrazole-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-8-2-3(5(9)10)4(7-8)6(11)12/h2H,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCVRVKQZHUWKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-pyrazole-3,4-dicarboxylic acid | |

CAS RN |

10505-21-2 |

Source

|

| Record name | 1-methyl-1H-pyrazole-3,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)

![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2452829.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)

![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2452836.png)

![2-Ethyl-1-({5-[(2-ethylpiperidyl)sulfonyl]naphthyl}sulfonyl)piperidine](/img/structure/B2452847.png)

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2452848.png)